1-(2-Chloro-phenyl)-2-fluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-phenyl)-2-fluoro-ethanone is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a fluoro-substituted ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-phenyl)-2-fluoro-ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with ethyl fluoroacetate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-phenyl)-2-fluoro-ethanone undergoes various chemical reactions, including:
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-phenyl)-2-fluoro-ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-phenyl)-2-fluoro-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 1-(2-Chloro-phenyl)-2-bromo-ethanone
- 1-(2-Chloro-phenyl)-2-iodo-ethanone
- 1-(2-Chloro-phenyl)-2-chloro-ethanone
Comparison: 1-(2-Chloro-phenyl)-2-fluoro-ethanone is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its bromo, iodo, and chloro counterparts . The fluoro group also influences the compound’s biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClFO |
---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H6ClFO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5H2 |
InChI Key |
MKGFBOGOIZANGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.